2-[(6-Chloropyrazolo[3,4-d]pyrimidin-1-yl)methoxy]ethyl-trimethyl-silane
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Overview
Description
2-[(6-Chloropyrazolo[3,4-d]pyrimidin-1-yl)methoxy]ethyl-trimethyl-silane is a synthetic compound that features a pyrazolo[3,4-d]pyrimidine core. This core structure is known for its biological and pharmacological activities, making it a significant compound in medicinal chemistry and drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Chloropyrazolo[3,4-d]pyrimidin-1-yl)methoxy]ethyl-trimethyl-silane typically involves the following steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This is achieved through a cyclization reaction involving appropriate precursors such as 5-aminopyrazole and formamide derivatives.
Chlorination: The pyrazolo[3,4-d]pyrimidine core is then chlorinated using reagents like thionyl chloride or phosphorus oxychloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[(6-Chloropyrazolo[3,4-d]pyrimidin-1-yl)methoxy]ethyl-trimethyl-silane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrazolo[3,4-d]pyrimidine core can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazolo[3,4-d]pyrimidine core.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Various substituted pyrazolo[3,4-d]pyrimidine derivatives.
Oxidation: Oxidized derivatives of the pyrazolo[3,4-d]pyrimidine core.
Reduction: Reduced derivatives of the pyrazolo[3,4-d]pyrimidine core.
Hydrolysis: Hydroxyl derivatives of the compound.
Scientific Research Applications
2-[(6-Chloropyrazolo[3,4-d]pyrimidin-1-yl)methoxy]ethyl-trimethyl-silane has several scientific research applications:
Medicinal Chemistry: It is used in the development of kinase inhibitors, particularly CDK2 inhibitors, which are potential anticancer agents.
Biological Studies: The compound is used to study cell cycle regulation and apoptosis in cancer cells.
Chemical Biology: It serves as a tool compound to investigate the role of pyrazolo[3,4-d]pyrimidine derivatives in various biological pathways.
Industrial Applications: The compound can be used in the synthesis of other biologically active molecules and as a precursor in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(6-Chloropyrazolo[3,4-d]pyrimidin-1-yl)methoxy]ethyl-trimethyl-silane involves inhibition of cyclin-dependent kinase 2 (CDK2). This inhibition leads to cell cycle arrest and apoptosis in cancer cells . The compound binds to the ATP-binding site of CDK2, preventing its activation and subsequent phosphorylation of target proteins .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share the same core structure and exhibit similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives: These compounds also target CDK2 and have comparable anticancer properties.
Uniqueness
2-[(6-Chloropyrazolo[3,4-d]pyrimidin-1-yl)methoxy]ethyl-trimethyl-silane is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDK2 . This makes it a valuable compound in the development of targeted cancer therapies .
Properties
Molecular Formula |
C11H17ClN4OSi |
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Molecular Weight |
284.82 g/mol |
IUPAC Name |
2-[(6-chloropyrazolo[3,4-d]pyrimidin-1-yl)methoxy]ethyl-trimethylsilane |
InChI |
InChI=1S/C11H17ClN4OSi/c1-18(2,3)5-4-17-8-16-10-9(7-14-16)6-13-11(12)15-10/h6-7H,4-5,8H2,1-3H3 |
InChI Key |
FOUHITPKOWOLEX-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCOCN1C2=NC(=NC=C2C=N1)Cl |
Origin of Product |
United States |
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